REACTION_CXSMILES
|
[I:1][C:2]1[C:3]2[S:11][C:10]([CH3:12])=[N:9][C:4]=2[C:5](=O)[NH:6][CH:7]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:4]2[N:9]=[C:10]([CH3:12])[S:11][C:3]=2[C:2]([I:1])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
IC=1C2=C(C(NC1)=O)N=C(S2)C
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
poured as a dichloromethane solution in ice water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (dichloromethane/methanol 100:0->95:5 gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=C1N=C(S2)C)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |